molecular formula C15H12N4O3S B10877502 6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10877502
M. Wt: 328.3 g/mol
InChI Key: CUZJIYSEYSWHBA-UHFFFAOYSA-N
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Description

3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the thiadiazole ring: This step involves the cyclization of the triazole intermediate with a sulfur-containing reagent, such as thiosemicarbazide, under reflux conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative, using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole and thiadiazole rings can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Reduced triazole and thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
  • 3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole

Uniqueness

3-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methoxyphenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in materials science applications.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O3S/c1-20-10-6-9(7-11(8-10)21-2)14-18-19-13(12-4-3-5-22-12)16-17-15(19)23-14/h3-8H,1-2H3

InChI Key

CUZJIYSEYSWHBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4)OC

Origin of Product

United States

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